Trypsin Inhibition Potency: 4-Fluorobenzamidine is a Weaker Inhibitor than Unsubstituted Benzamidine, a Critical Distinction for Assay Design
In a classic study establishing the electronic basis for trypsin inhibition by benzamidines, Mares-Guia et al. directly compared the inhibition constant (Ki) of para-substituted benzamidines. The data demonstrate that 4-fluorobenzamidine is a measurably weaker inhibitor of bovine trypsin than the unsubstituted parent compound, benzamidine [1]. This finding is crucial for researchers designing protease inhibition assays, as substituting one for the other without adjusting concentrations will lead to significant experimental error.
| Evidence Dimension | Trypsin Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 4.26 x 10⁻⁵ M |
| Comparator Or Baseline | Benzamidine: 1.66 x 10⁻⁵ M |
| Quantified Difference | 4-fluorobenzamidine has a ~2.6-fold higher Ki (lower affinity) than benzamidine. |
| Conditions | Spectrophotometric assay using bovine trypsin and Bz-DL-Arg-NPA as substrate in aqueous Tris buffer, pH 8.0, at 15 °C [1]. |
Why This Matters
This quantifiable difference in inhibitory potency is essential for accurate enzyme kinetics studies and prevents the erroneous assumption that 4-fluorobenzamidine is a 'more potent' analog due to the addition of a fluorine atom.
- [1] Mares-Guia, M., Nelson, D. L., & Rogana, E. (1977). Electronic Effects in the Interaction of Para-Substituted Benzamidines with Trypsin: the Involvement of the π-Electronic Density at the Central Atom of the Substituent in Binding. Journal of the American Chemical Society, 99(7), 2331-2336. View Source
